Product packaging for 4-Bromo-3-chloro-5-fluorophenol(Cat. No.:)

4-Bromo-3-chloro-5-fluorophenol

Cat. No.: B14115495
M. Wt: 225.44 g/mol
InChI Key: DLIAVGVSFXDUAX-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Aromatic Compounds in Contemporary Organic Synthesis

Halogenated aromatic hydrocarbons are chemical compounds that feature one or more halogen atoms—such as fluorine, chlorine, bromine, or iodine—and a benzene (B151609) ring. volsenchem.com Their utility in organic synthesis is primarily due to the carbon-halogen bond's ability to participate in a wide range of chemical transformations. Halogenation is a key example of electrophilic aromatic substitution, a fundamental reaction where a halogen atom is introduced into an aromatic ring. google.com While halogens themselves are not typically electrophilic enough to disrupt the aromatic system of benzene, the use of a Lewis acid catalyst can activate the halogen, making the reaction feasible. google.com

These compounds are not merely synthetic curiosities; they are integral to the production of numerous commercial products. For instance, chlorobenzene (B131634) and its derivatives are widely used as solvents and chemical intermediates, while dichlorobenzenes find application as fumigants and insecticides. volsenchem.com Furthermore, halogenated aromatics are crucial intermediates in the synthesis of certain antidepressants and antihistamines, highlighting their importance in the pharmaceutical industry. acs.org The versatility of these compounds continues to expand as new synthetic methodologies are developed. acs.org

Unique Challenges and Opportunities in the Chemistry of Trihalogenated Phenols

While halogenated phenols, in general, are valuable synthetic intermediates, those bearing three different halogen atoms, such as 4-bromo-3-chloro-5-fluorophenol, present a unique set of challenges and opportunities. The primary challenge lies in achieving regioselectivity—the ability to selectively react at one specific halogen-substituted position over the others. The reactivity of carbon-halogen bonds in cross-coupling reactions, for example, generally follows the trend of C-I > C-Br > C-Cl > C-F, based on their bond dissociation energies. acs.org However, in a molecule with multiple different halogens, predicting the outcome is not always straightforward, as other electronic and steric factors come into play.

This complexity also creates significant opportunities. A trihalogenated phenol (B47542) with distinct halogen atoms offers the potential for sequential, site-selective reactions. This allows for the divergent synthesis of complex, polysubstituted aromatic compounds from a single, versatile starting material. acs.org The ability to precisely control which halogen reacts at each step is a powerful strategy for building molecular diversity. The phenolic hydroxyl group adds another layer of reactivity, capable of undergoing reactions like etherification or serving as a directing group in electrophilic aromatic substitution. ossila.com The functionalization of such phenols is a key area of research aimed at improving their biological activity and overcoming limitations such as low water solubility. nih.gov

Rationale for Dedicated Investigation into this compound as a Model System

The specific substitution pattern of this compound makes it an intriguing model system for studying the intricacies of polyhalogenated aromatic chemistry. With bromine, chlorine, and fluorine atoms, along with a hydroxyl group, positioned on the benzene ring, this compound offers a rich platform for investigating the subtle interplay of electronic and steric effects that govern chemical reactivity.

A key area of investigation for a molecule like this compound would be the study of regioselectivity in metal-catalyzed cross-coupling reactions. The distinct electronic nature of each halogen atom influences the ease of oxidative addition to a metal catalyst, a critical step in reactions like Suzuki, Heck, and Sonogashira couplings. Understanding how to selectively activate the C-Br bond in the presence of C-Cl and C-F bonds, or vice versa, is a fundamental challenge that this molecule is well-suited to address.

Furthermore, the presence of the hydroxyl group and the fluorine atom can significantly influence the electronic environment of the aromatic ring, potentially leading to unexpected reactivity patterns. The investigation of this compound can provide valuable insights into reaction mechanisms and help in the development of new synthetic methods with enhanced selectivity. While detailed research findings on this specific molecule are not widely published, its structure suggests it could be a valuable tool for probing the frontiers of selective C-H functionalization and cross-coupling catalysis.

Below are the predicted and known properties of this compound and its related isomers, which highlight the variations in physical characteristics based on the halogen substitution pattern.

Physicochemical Properties of this compound and Related Isomers

Property This compound 3-Bromo-5-chloro-4-fluorophenol (B1529027) 4-Bromo-3-chlorophenol
CAS Number 1785409-38-2 reagentia.eu 1805518-67-5 nih.gov 13631-21-5 volsenchem.com
Molecular Formula C₆H₃BrClFO C₆H₃BrClFO nih.gov C₆H₄BrClO volsenchem.com
Molecular Weight 225.44 g/mol 225.44 g/mol nih.gov 207.45 g/mol volsenchem.com
Predicted Boiling Point Not Available 279.6±35.0 °C scientificupdate.com Not Available
Predicted Density Not Available 1.875±0.06 g/cm³ scientificupdate.com Not Available

| Predicted pKa | Not Available | 7.58±0.23 scientificupdate.com | Not Available |

Interactive Data Table: Compound Properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClFO B14115495 4-Bromo-3-chloro-5-fluorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClFO

Molecular Weight

225.44 g/mol

IUPAC Name

4-bromo-3-chloro-5-fluorophenol

InChI

InChI=1S/C6H3BrClFO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H

InChI Key

DLIAVGVSFXDUAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)O

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Chloro 5 Fluorophenol

Retrosynthetic Strategies and Advanced Precursor Chemistry

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For a target molecule like 4-bromo-3-chloro-5-fluorophenol, the disconnections would logically involve the sequential introduction of the halogen substituents and the phenolic hydroxyl group.

A plausible retrosynthetic approach might start by disconnecting the bromo and chloro substituents, leading back to a fluorophenol precursor. The order of these disconnections is critical, as the directing effects of the existing substituents will influence the position of the next incoming group. For instance, starting with 3-fluorophenol, one could envision a bromination and then a chlorination step, or vice-versa. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. Their combined influence, along with the steric hindrance, must be carefully considered to achieve the desired 3-chloro-5-fluoro substitution pattern relative to the bromine at position 4.

Advanced precursor chemistry often involves the use of protecting groups to block certain reactive sites and direct the substitution to the desired position. For phenols, the hydroxyl group can be protected as an ether or an ester to modulate its reactivity and directing influence during electrophilic aromatic substitution reactions. Another advanced strategy is to introduce a functional group that can be later converted into a halogen, such as a nitro group or a sulfonic acid group, which can offer alternative regiochemical outcomes.

Regioselective Halogenation Approaches for Polyhalogenated Phenols

Achieving high regioselectivity in the halogenation of phenols is a significant synthetic challenge due to the strong activating and directing effects of the hydroxyl group, which can lead to mixtures of ortho- and para-isomers, as well as polyhalogenated products. nsf.govwikipedia.org

Electrophilic aromatic substitution (SEAr) is the most common method for introducing halogens onto an aromatic ring. nsf.gov For phenols, this reaction is typically rapid and often does not require a Lewis acid catalyst, which is necessary for less activated aromatic rings like benzene (B151609). wikipedia.org The choice of halogenating agent and reaction conditions can significantly influence the regioselectivity.

For the synthesis of this compound, a sequential halogenation approach would be necessary. Starting from a suitable fluorophenol, one would introduce the bromine and chlorine atoms in separate steps. The innate directing effects of the hydroxyl and fluoro groups would favor substitution at the positions ortho and para to the hydroxyl group.

Recent research has focused on developing catalytic systems to control the regioselectivity of electrophilic halogenation. For instance, thiourea (B124793) and selenoether catalysts have been shown to direct the chlorination of phenols to the ortho position with high selectivity, overcoming the inherent preference for para-substitution. nsf.govacs.orgscientificupdate.com These catalysts are believed to operate through hydrogen bonding interactions with the phenolic hydroxyl group, bringing the halogenating agent into proximity with the ortho position. nsf.gov

Table 1: Catalyst-Controlled Regioselective Chlorination of Phenols

Catalyst Type Selectivity (ortho:para) Reference
Thiourea Up to 10:1 scientificupdate.com

This table summarizes the improved ortho-selectivity achieved with specific catalysts in the chlorination of phenols.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophile to introduce a substituent at the specific ortho position.

The hydroxyl group of a phenol (B47542) is too acidic to be compatible with organolithium reagents. Therefore, it must be protected with a suitable DMG. The O-carbamate group (e.g., -OCONEt2) is one of the most powerful DMGs for this purpose. nih.govuwindsor.ca An O-aryl carbamate (B1207046) can direct lithiation to the adjacent ortho position, which can then be halogenated by quenching with an electrophilic halogen source like N-chlorosuccinimide (NCS) or 1,2-dibromotetrafluoroethane. researchgate.net This strategy offers excellent control over the position of halogenation. wikipedia.orgresearchgate.net

Introducing fluorine into an aromatic ring can be achieved through either electrophilic or nucleophilic fluorination methods. sigmaaldrich.com

Electrophilic Fluorination: This involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source ("F+"). wikipedia.org Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. wikipedia.orglibretexts.org However, electrophilic fluorination of phenols can sometimes lead to mixtures of isomers and dearomatization byproducts. wikipedia.org

Nucleophilic Fluorination: This typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion (e.g., from KF or CsF). researchgate.net This method is often used for arenes bearing electron-withdrawing groups. A significant advancement in this area is the deoxyfluorination of phenols, where the hydroxyl group is converted directly to a fluorine atom. researchgate.netnih.gov Reagents have been developed that enable the one-step conversion of phenols to aryl fluorides. nih.gov For instance, the reaction of phenols with a deoxyfluorinating reagent can provide aryl fluorides in good yields. nih.gov

Cross-Coupling and Other Metal-Catalyzed Syntheses Utilizing or Producing Halogenated Phenols

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. scirp.orgacs.org Halogenated phenols are key building blocks in these reactions.

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comyoutube.comlibretexts.org This reaction is widely used to form C-C bonds. For a molecule like this compound, the bromo or chloro substituents could potentially be used as coupling partners. Due to the generally higher reactivity of aryl bromides compared to aryl chlorides in oxidative addition to palladium(0), a selective Suzuki-Miyaura coupling at the C-Br bond would be feasible. Recent advancements have led to catalyst systems that can even couple sterically hindered substrates at room temperature. mdpi.com

The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, also catalyzed by palladium. wikipedia.orgnumberanalytics.comlibretexts.org Similar to the Suzuki-Miyaura reaction, the Stille reaction can be used to functionalize the C-Br or C-Cl bond of a halogenated phenol. wikipedia.org The choice between Suzuki-Miyaura and Stille reactions often depends on the availability of the organometallic reagent and the tolerance of other functional groups in the molecule.

Table 2: Comparison of Suzuki-Miyaura and Stille Reactions for Aryl Halides

Feature Suzuki-Miyaura Reaction Stille Reaction
Organometallic Reagent Organoboron (e.g., boronic acid) Organotin (organostannane)
Byproducts Generally non-toxic boron compounds Toxic organotin compounds
Reaction Conditions Requires a base Generally does not require a base

| Substrate Scope | Very broad | Very broad |

This table provides a comparative overview of two major cross-coupling reactions relevant to the functionalization of halogenated phenols.

Information regarding the synthetic methodologies and detailed analysis of this compound is not available in the public domain.

Extensive searches of scientific databases and literature have revealed no specific synthesis methodologies for the chemical compound this compound. Consequently, information regarding the subsequent topics of interest, as outlined in the query, is also unavailable. This includes:

Buchwald-Hartwig Amination in Derivative Synthesis: There is no documented application of this reaction for derivatives of this compound.

Optimization of Reaction Parameters and Process Intensification: No studies on the optimization of synthetic routes for this specific compound have been found.

Mechanistic Elucidation of Novel Synthetic Pathways: The absence of published synthetic methods means that no mechanistic studies have been performed or reported.

While information exists for structurally related isomers such as 3-bromo-5-chloro-4-fluorophenol (B1529027) nih.gov, and other related compounds like 4-bromo-3-fluorophenol (B54050) chemicalbook.comsigmaaldrich.comnih.gov and 3-bromo-4-fluorophenol (B1273239) guidechem.comchemicalbook.com, the strict requirement to focus solely on this compound prevents the inclusion of this data. Similarly, while precursors like 4-bromo-3-chloro-5-fluoroaniline (B1374317) uni.lu and 4-bromo-3-chloro-5-fluorobenzaldehyde (B8012356) bldpharm.com are commercially available, their conversion to the target phenol is not described in the available literature.

Therefore, it is not possible to generate the requested scientific article with the specified outline and content requirements due to the lack of primary research data for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Chloro 5 Fluorophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for 4-bromo-3-chloro-5-fluorophenol is not available in the searched resources. The following sections are therefore based on general principles and data for analogous compounds.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra would be crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the phenolic hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the halogen substituents (Br, Cl, F) and the electron-donating effect of the hydroxyl group. The coupling constants between the aromatic protons would provide information about their relative positions on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbon attached to the hydroxyl group would appear at a characteristic downfield shift, while the carbons bonded to the halogens would also show distinct chemical shifts based on the electronegativity and size of the halogen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data (Note: The following table is a placeholder based on general knowledge, as specific data could not be found.)

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~150-155 (C-OH)
2~7.0-7.3~115-120
3-~125-130 (C-Cl)
4-~110-115 (C-Br)
5-~158-163 (d, ¹JCF) (C-F)
6~6.8-7.1~110-115
OHVariable-

Fluorine-19 (¹⁹F) NMR for Chemical Environment and Isotopic Interactions

¹⁹F NMR spectroscopy would be a key technique for characterizing this compound. The ¹⁹F chemical shift is highly sensitive to the electronic environment. The presence of ortho- and meta-substituents (Cl and Br) would influence the shielding of the fluorine nucleus, leading to a specific chemical shift. Furthermore, coupling between the ¹⁹F nucleus and the neighboring protons (³JHF) and carbons (nJCF) would be observed, providing valuable structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for establishing the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which might give insights into the preferred conformation of the hydroxyl group relative to the adjacent substituents.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

FT-IR and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular structure.

Assignment of Characteristic Vibrational Modes and Functional Group Frequencies

The vibrational spectra of this compound would exhibit characteristic bands corresponding to the various functional groups and vibrational modes of the molecule.

Interactive Data Table: Predicted Vibrational Frequencies (Note: The following table is a placeholder based on general knowledge, as specific data could not be found.)

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch (free)~3600Weak
O-H stretch (H-bonded)~3200-3500 (broad)Weak
C-H aromatic stretch~3050-3100Strong
C=C aromatic stretch~1450-1600Strong
C-O stretch~1200-1260Medium
C-F stretch~1100-1200Medium
C-Cl stretch~600-800Strong
C-Br stretch~500-600Strong

Probing Intermolecular Hydrogen Bonding and Intramolecular Interactions

The position and shape of the O-H stretching band in the FT-IR spectrum would be particularly informative about hydrogen bonding. A sharp band around 3600 cm⁻¹ would indicate a free (non-hydrogen-bonded) hydroxyl group, while a broad band at lower wavenumbers (around 3200-3500 cm⁻¹) would be characteristic of intermolecular hydrogen bonding between phenol (B47542) molecules. The possibility of intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine or chlorine atoms could also be investigated, although this is generally weaker for halogens other than fluorine. Concentration-dependent studies could help to distinguish between intermolecular and intramolecular hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

The fragmentation pattern of halogenated phenols in mass spectrometry is influenced by the nature and position of the halogen substituents. The analysis of these patterns provides valuable structural information. For this compound, the molecular ion peak ([M]⁺) would be expected to be prominent. The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Common fragmentation pathways for halogenated phenols involve the initial loss of a halogen atom or a hydrogen halide. In the case of this compound, the following primary fragmentation steps are plausible:

Loss of a bromine radical ([M-Br]⁺): This would result in a significant fragment ion, as the C-Br bond is generally weaker than the C-Cl and C-F bonds.

Loss of a chlorine radical ([M-Cl]⁺): This is another likely fragmentation pathway.

Loss of a formyl radical ([M-CHO]⁺) or carbon monoxide ([M-CO]): This is a characteristic fragmentation of phenols, arising from the cleavage of the phenolic ring.

Loss of hydrogen halides (e.g., [M-HBr]⁺, [M-HCl]⁺): This can also occur, leading to further fragmentation.

Subsequent fragmentation of these primary ions would lead to a complex mass spectrum, providing a unique fingerprint for the molecule. A detailed analysis of the m/z values of these fragments can confirm the presence and arrangement of the substituents on the aromatic ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion/Fragment Formula Predicted Exact Mass (Da) Description
Molecular Ion[C₆H₃⁷⁹Br³⁵ClFO]⁺223.9043The intact molecule with the most abundant isotopes.
Fragment[C₆H₃ClFO]⁺144.9805Loss of a bromine radical.
Fragment[C₆H₃BrFO]⁺188.9358Loss of a chlorine radical.
Fragment[C₅H₂BrClFO]⁺195.9015Loss of a formyl radical (CHO).

Note: The predicted exact masses are calculated based on the most abundant isotopes and serve as a theoretical guide. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In phenolic compounds, the aromatic ring and the hydroxyl group constitute the primary chromophore. The presence of halogen substituents on the benzene ring significantly influences the electronic structure and, consequently, the UV-Vis absorption spectrum.

The UV-Vis spectrum of phenol typically exhibits two main absorption bands in the ultraviolet region. These are attributed to π → π* transitions of the aromatic system. The introduction of halogen atoms (bromo, chloro, and fluoro) as substituents on the phenolic ring can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. These shifts are due to the electronic effects of the halogens, which include both inductive (-I) and resonance (+R) effects.

For this compound, the following electronic transitions are expected:

π → π* Transitions: These are characteristic of the benzene ring and are typically the most intense absorptions. The presence of multiple halogen substituents, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted phenol. This is due to the extension of the conjugated system by the lone pairs of electrons on the halogen atoms.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from the oxygen atom of the hydroxyl group to an anti-bonding π* orbital of the aromatic ring. These bands are generally much weaker in intensity compared to the π → π* transitions.

Table 2: Expected Electronic Transitions for this compound

Type of Transition Involved Orbitals Expected Wavelength Region Relative Intensity
π → ππ (bonding) → π (anti-bonding)~220-300 nmHigh
n → πn (non-bonding) → π (anti-bonding)~270-320 nmLow

Note: The expected wavelength regions are estimations based on the known effects of halogen substituents on the phenolic chromophore.

The precise λmax values and molar absorptivities would be dependent on the solvent used for the analysis, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Reactivity and Derivatization Chemistry of 4 Bromo 3 Chloro 5 Fluorophenol

Transformations at the Phenolic Hydroxyl Moiety

The hydroxyl group of 4-bromo-3-chloro-5-fluorophenol is a key site for functionalization, enabling the introduction of a wide variety of substituents through reactions such as O-alkylation, O-acylation, and Mitsunobu reactions.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation are fundamental transformations for converting phenols into ethers and esters, respectively. In the case of this compound, the phenolic proton is acidic and can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide or an acyl chloride to yield the corresponding ether or ester.

The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions. Common bases used for O-alkylation include sodium hydroxide, potassium carbonate, and sodium hydride. For O-acylation, pyridine (B92270) or triethylamine (B128534) are often used as bases to neutralize the hydrogen chloride byproduct. researchgate.net Trifluoromethanesulfonic acid has also been reported as an effective catalyst for the O-acylation of phenols with carboxylic acid chlorides. researchgate.net

Table 1: Examples of O-Alkylation and O-Acylation Reactions of Phenols

Reactant 1Reactant 2Product Type
Phenol (B47542)Alkyl HalideEther
PhenolAcyl ChlorideEster
PhenolCarboxylic Anhydride (B1165640)Ester

Mitsunobu Reactions and Esterification for Functionalization

The Mitsunobu reaction is a powerful tool for the esterification of phenols, particularly when direct esterification is challenging. nih.govorganic-chemistry.org This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The reaction proceeds with the activation of the alcohol by the phosphine and azodicarboxylate, followed by nucleophilic attack by the carboxylate. organic-chemistry.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry when a chiral secondary alcohol is used. nih.gov

This reaction allows for the formation of a C-O bond under mild conditions and is tolerant of a wide range of functional groups, making it highly valuable in the synthesis of complex molecules and natural products. nih.gov For this compound, the Mitsunobu reaction provides an efficient route to introduce various ester functionalities, which can serve as protecting groups or as precursors for further transformations.

Halogen-Directed Reactivity and Transformations

The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring of this compound offers a rich platform for selective chemical modifications. The differential reactivity of these halogens allows for a stepwise and controlled introduction of new functionalities.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds. ysu.am The reactivity of the aryl halides in these reactions generally follows the order: I > Br > Cl > F. This differential reactivity allows for selective coupling at the bromine atom of this compound while leaving the chlorine and fluorine atoms intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is a versatile method for the formation of biaryl compounds. libretexts.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to give the coupled product. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a widely used method for the synthesis of arylalkynes. libretexts.org While copper co-catalysts are common, copper-free variations have been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedKey Reagents
Suzuki-MiyauraOrganoboron CompoundC-C (Aryl-Aryl)Pd catalyst, Base
SonogashiraTerminal AlkyneC-C (Aryl-Alkyne)Pd catalyst, Cu(I) co-catalyst, Base
HeckAlkeneC-C (Aryl-Alkene)Pd catalyst, Base

Halogen-Metal Exchange Reactions (e.g., Lithiation followed by Electrophilic Quenching)

Halogen-metal exchange is a powerful technique for the preparation of organometallic reagents. nih.govnih.gov This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures. tcnj.edu The reactivity of the halogens in this exchange generally follows the order Br > I > Cl > F. Therefore, in this compound, the bromine atom is the most likely site for halogen-metal exchange.

The resulting aryllithium species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of substituents. rsc.org The use of a combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange in bromoheterocyclic compounds bearing acidic protons, which could be relevant for the phenolic hydroxyl group in the target molecule. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom is the most likely candidate for SNAr due to its high electronegativity and the general trend of C-F bonds being more susceptible to nucleophilic attack in SNAr reactions compared to C-Cl and C-Br bonds.

The mechanism of SNAr typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. Recent studies have also explored radical-mediated SNAr reactions of halophenols, where the formation of a phenoxyl radical can significantly lower the activation barrier for nucleophilic substitution. osti.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Core (Post-Halogenation)

The aromatic core of this compound is electron-rich due to the phenolic hydroxyl group, yet simultaneously electron-poor to some extent because of the inductive effects of the halogens. This duality influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom on the aromatic ring, typically a hydrogen atom. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion. youtube.com The rate and position of the attack are heavily influenced by the substituents already present on the ring. science.gov

For this compound, the substituents have competing effects:

Hydroxyl (-OH) group: This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho, para-director.

Halogen (-F, -Cl, -Br) groups: These are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because of their ability to donate electron density through resonance, which helps stabilize the arenium ion intermediate. youtube.com

The sole available position for substitution on the this compound ring is the C2 position. The C6 position is sterically hindered by the adjacent bromine atom. The directing effects of the existing substituents converge on this single available carbon. The powerful activating and directing effect of the hydroxyl group at C1 makes the C2 position (ortho to the hydroxyl) the most nucleophilic site and the primary target for incoming electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com The introduction of a new substituent at the C2 position would be the expected outcome for these reactions.

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-OHC1Strongly ActivatingOrtho, Para
-ClC3DeactivatingOrtho, Para
-BrC4DeactivatingOrtho, Para
-FC5DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the replacement of a substituent (often a halogen) on an aromatic ring by a nucleophile. libretexts.org This reaction is generally challenging for simple aryl halides because the electron-rich aromatic ring repels incoming nucleophiles. libretexts.org For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically located ortho and/or para to the leaving group. libretexts.org

In the case of this compound, the halogens themselves are potential leaving groups. The generally accepted mechanism for activated systems is the SNAr (addition-elimination) pathway. libretexts.org This involves the nucleophile attacking the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.org

The relative leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in aliphatic SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond.

Recent research has also highlighted a homolysis-enabled, radical-mediated pathway for the nucleophilic aromatic substitution of halophenols. osti.gov In this mechanism, the generation of a phenoxyl radical from the phenol starting material dramatically increases the electrophilicity of the ring, lowering the energy barrier for nucleophilic attack by over 20 kcal/mol compared to the closed-shell phenol. osti.gov This strategy can expand the scope of possible nucleophile-electrophile couplings. osti.gov

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

Regioselectivity

Regioselectivity refers to the preference for reaction at one position over another.

In Electrophilic Aromatic Substitution: The regioselectivity is overwhelmingly controlled by the hydroxyl group. As the most powerful activating group, it directs incoming electrophiles to its ortho and para positions. Since the para position (C4) and one ortho position (C6) are already substituted, electrophilic attack will selectively occur at the only available ortho position, C2.

In Nucleophilic Aromatic Substitution: The site of substitution (regioselectivity) depends on which halogen acts as the leaving group. Given the typical leaving group aptitude in SNAr reactions (F > Cl > Br), the fluorine atom at C5 would be the most likely site of nucleophilic attack, assuming the reaction proceeds via a classic SNAr mechanism. However, the specific reaction conditions and the nature of the nucleophile can influence this outcome.

Chemoselectivity

Chemoselectivity describes the preference for reaction with one functional group over another. The this compound molecule presents two main types of reactive sites: the phenolic hydroxyl group and the C-X bonds on the aromatic ring.

Ring Substitution vs. Hydroxyl Group Reaction: A primary consideration is the competition between substitution on the aromatic ring (EAS or NAS) and reaction at the acidic phenolic proton. In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide ion. This highly nucleophilic oxygen can readily react with electrophiles (e.g., alkyl halides in Williamson ether synthesis or acyl chlorides to form esters). Often, reactions intended for the aromatic ring require protection of the hydroxyl group to prevent it from reacting first.

Competition Between Halogens in NAS: In nucleophilic aromatic substitution, a key chemoselective challenge is which of the three different halogens will be replaced. The outcome depends on the reaction mechanism. In a standard SNAr reaction, the C-F bond is typically the most labile. In other mechanisms, such as those involving metal catalysis, the C-Br bond might be preferentially cleaved.

Interactive Table: Summary of Selectivity

Reaction TypeControlling FactorsPredicted Outcome
Electrophilic Aromatic Substitution -OH group (strong ortho, para-director)Highly regioselective for substitution at the C2 position.
Nucleophilic Aromatic Substitution Leaving group ability (F > Cl > Br for SNAr), reaction mechanismRegioselective replacement of one halogen, likely fluorine under SNAr conditions.
Chemoselectivity Reaction conditions (pH, catalyst), nature of reagentReaction can occur at the -OH group (e.g., ether/ester formation) or the ring. Protection of the -OH group may be necessary to achieve ring substitution.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Chloro 5 Fluorophenol

Quantum Chemical Calculations (Density Functional Theory - DFT and ab initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the behavior of halogenated phenols. These computational approaches model the electronic structure of the molecule to derive its properties. For a molecule such as 4-bromo-3-chloro-5-fluorophenol, methods like B3LYP, a common DFT functional, combined with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to balance computational cost and accuracy. researchgate.netimist.ma Such calculations are foundational for understanding the molecule's geometry, electronic landscape, and potential for chemical interactions.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The orientation of the hydroxyl (-OH) group relative to the substituted benzene (B151609) ring is a key conformational feature. The potential energy landscape can be explored by systematically rotating the C-O bond. For phenols, there are typically two planar conformers, syn and anti, corresponding to the orientation of the hydroxyl hydrogen with respect to a reference substituent. In this case, the analysis would focus on the relative energies of the conformers where the -OH group is oriented towards or away from the adjacent halogen atoms (fluorine and chlorine). Intramolecular hydrogen bonding between the hydroxyl hydrogen and an adjacent halogen can influence conformational preference and stability. researchgate.net The substitution pattern of bromine, chlorine, and fluorine atoms will sterically and electronically influence the bond parameters of the benzene ring, leading to slight distortions from a perfect hexagonal geometry. acs.org

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterPredicted Value (Å or °)
C-Br Bond Length~1.88 Å
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
C-O Bond Length~1.36 Å
O-H Bond Length~0.96 Å
C-C-C Bond Angles118-122°
C-C-O-H Dihedral Angle0° or 180°
Note: These are estimated values based on typical DFT calculations for similar halogenated phenols.

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. imist.ma

A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. In this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, with contributions from the bromine and chlorine atoms due to their lone pairs. The LUMO is likely to be distributed over the aromatic ring as a π* orbital. The electronegative fluorine and chlorine atoms, along with the bromine atom, will influence the energies of these orbitals. The calculated energies of the HOMO and LUMO can be used to determine global reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index. imist.ma

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors

ParameterPredicted Value (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.0 eV
HOMO-LUMO Energy Gap (ΔE)~ 5.5 eV
Ionization Potential (I)~ 6.5 eV
Electron Affinity (A)~ 1.0 eV
Chemical Hardness (η)~ 2.75 eV
Electronegativity (χ)~ 3.75 eV
Note: These values are estimations based on DFT calculations for related halophenols and serve as a guide to the expected electronic properties. imist.ma

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. researchgate.net

For this compound, the MEP map would show the most negative potential (typically colored red or yellow) located around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the halogen atoms, making these sites susceptible to electrophilic attack. The most positive potential (colored blue) would be concentrated on the hydroxyl hydrogen atom, indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. The aromatic protons will also exhibit some degree of positive potential. These maps provide a clear, qualitative prediction of how the molecule will interact with other charged or polar species. researchgate.netyoutube.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and bonding within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating these parameters and comparing them to experimental spectra, the accuracy of the computational model can be validated, and the experimental data can be more thoroughly interpreted.

Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. researchgate.net For this compound, DFT calculations would predict characteristic vibrational modes, such as the O-H stretch, C-O stretch, aromatic C-H stretches, and the C-X (X=Br, Cl, F) stretching and bending vibrations. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in experimental NMR spectra.

UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the primary electronic transitions would likely be π → π* transitions within the aromatic system.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (Computational)Hypothetical Experimental Value
IR: ν(O-H)~3600-3650 cm⁻¹ (gas phase)~3550-3600 cm⁻¹ (dilute solution)
¹³C NMR: C-OH~155 ppm~153-157 ppm
¹H NMR: O-H~5.0-6.0 ppm~5.5 ppm
UV-Vis: λ_max~280-290 nm~285 nm
Note: Experimental values are hypothetical and for illustrative purposes only, as comprehensive experimental data for this specific compound is not readily available in the public domain.

Mechanistic Studies of Reaction Pathways using Transition State Theory

Computational methods are also invaluable for investigating reaction mechanisms. By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, and transition states, can be located.

For this compound, one could theoretically study various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation of the phenol group. Using transition state theory, the energy barrier (activation energy) for a reaction can be calculated from the energy difference between the reactants and the transition state. This allows for the determination of reaction rates and the elucidation of the most likely reaction pathway. For instance, the mechanism of its synthesis or its potential degradation pathways could be explored, providing insights into the stability and reactivity of the molecule under different chemical environments.

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Theoretical and computational studies are pivotal in understanding the nuanced non-covalent interactions that govern the molecular behavior of this compound. These interactions, while weaker than covalent bonds, are fundamental to its crystal structure, molecular recognition, and interactions with biological systems. The primary non-covalent forces at play in this molecule include halogen bonding, hydrogen bonding, and van der Waals forces.

Halogen Bonding:

The presence of bromine, chlorine, and fluorine atoms on the aromatic ring of this compound makes it a prime candidate for engaging in halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.govmdpi.com

In this compound, both the bromine and chlorine atoms are potential halogen bond donors. Computational models, such as Density Functional Theory (DFT), can predict the electrostatic potential surface of the molecule, revealing the positive σ-holes on the bromine and chlorine atoms along the extension of the C-Br and C-Cl bonds. mdpi.com The fluorine atom, due to its high electronegativity and lower polarizability, is generally a poor halogen bond donor. nih.gov

Other Non-Covalent Interactions:

Beyond halogen bonding, this compound can participate in several other significant non-covalent interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor. It can form strong hydrogen bonds with suitable acceptors, such as the oxygen or nitrogen atoms of other molecules. Intramolecular hydrogen bonding between the hydroxyl group and an adjacent halogen is also a possibility that can be investigated through computational geometry optimization.

π-Interactions: The aromatic ring itself can engage in π-π stacking interactions with other aromatic systems. The electron density of the ring, influenced by the attached halogens and hydroxyl group, will dictate the nature and strength of these interactions.

Computational methods like Non-Covalent Interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in visualizing and characterizing these weak interactions, providing insights into the regions of space involved in the stabilizing contacts. researchgate.netscielo.org.mx

A summary of the primary non-covalent interactions involving this compound is presented in the table below.

Interaction TypeDonorAcceptorTheoretical Investigation Method
Halogen BondBromine, ChlorineNucleophilic species (e.g., O, N, S)DFT, SAPT, Electrostatic Potential Surface Analysis
Hydrogen BondHydroxyl GroupHydrogen bond acceptors (e.g., O, N)DFT, Geometry Optimization
π-π StackingAromatic RingOther aromatic systemsDFT, NCI analysis
Van der WaalsEntire MoleculeNeighboring moleculesDFT, SAPT

Acidity (pKa) and Proton Transfer Equilibria (Theoretical Modeling)

The acidity of a phenol, quantified by its pKa value, is a critical parameter that influences its chemical reactivity and behavior in solution. For this compound, the acidity is significantly affected by the presence of three electron-withdrawing halogen substituents on the aromatic ring.

Theoretical pKa Prediction:

Computational chemistry provides robust methods for the theoretical prediction of pKa values. A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations. nih.govnih.govjst-ud.vnjst-ud.vn

The accuracy of pKa predictions is highly dependent on the chosen computational model. Key factors include:

Functional and Basis Set: Various DFT functionals, such as B3LYP, CAM-B3LYP, and M06-2X, are employed in conjunction with basis sets like 6-311++G(d,p). nih.govnih.govjst-ud.vn The choice of functional is crucial as it dictates how electron correlation is treated.

Solvation Model: The effect of the solvent is paramount in determining acidity. Continuum solvation models, such as the Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM), are commonly used to approximate the bulk solvent environment. nih.govnih.gov

Explicit Water Molecules: For phenolic compounds, the inclusion of a few explicit water molecules in the computational model to directly interact with the hydroxyl group and the phenolate (B1203915) anion has been shown to significantly improve the accuracy of pKa predictions. nih.govmdpi.com These explicit water molecules can form a microsolvation shell that more accurately represents the immediate environment of the acidic proton.

The general trend for substituted phenols is that electron-withdrawing groups increase acidity (lower the pKa) by stabilizing the resulting phenolate anion through inductive and/or resonance effects. Halogens are electron-withdrawing, and therefore, this compound is expected to be a stronger acid than phenol itself. The cumulative effect of three halogens will lead to a significant decrease in the pKa.

Proton Transfer Equilibria:

Theoretical modeling can also be used to investigate the dynamics of proton transfer from the phenolic hydroxyl group to a base. This is crucial for understanding reaction mechanisms where the phenol acts as a proton donor. Computational studies can map the potential energy surface for the proton transfer reaction, identifying the transition state and calculating the activation energy barrier. kaist.ac.kr

For this compound, the enhanced acidity suggests that proton transfer to a suitable base will be more favorable compared to unsubstituted phenol. The equilibrium of this transfer will lie further towards the deprotonated phenolate form.

A summary of theoretical approaches to modeling the acidity of this compound is provided in the table below.

ParameterTheoretical ApproachKey ConsiderationsExpected Outcome for this compound
pKa DFT calculations of deprotonation Gibbs free energyChoice of functional (e.g., CAM-B3LYP), basis set, solvation model (e.g., SMD), and inclusion of explicit water molecules. nih.govmdpi.comSignificantly lower pKa (higher acidity) compared to phenol due to the electron-withdrawing effects of Br, Cl, and F.
Proton Transfer Potential Energy Surface (PES) mappingIdentification of transition state geometry and calculation of activation energy barrier.Lower activation barrier for proton transfer to a base compared to phenol, indicating a more facile proton donation.

Crystallographic Analysis and Solid State Studies of 4 Bromo 3 Chloro 5 Fluorophenol and Its Molecular Assemblies

X-ray Diffraction Studies: Anticipated Molecular Geometry and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. Although a crystal structure for 4-bromo-3-chloro-5-fluorophenol has not been reported, we can predict key features of its molecular geometry and crystal packing based on the analysis of similar compounds, such as its isomers and other halogenated phenols.

The molecular geometry will be dictated by the phenolic ring, which is expected to be largely planar. The substituents—a hydroxyl group, a bromine atom, a chlorine atom, and a fluorine atom—will influence the electronic distribution and steric profile of the molecule. Bond lengths and angles will be influenced by the electronic nature of these substituents. For instance, the carbon-halogen bond lengths will increase with the size of the halogen atom (C-F < C-Cl < C-Br).

Table 1: Predicted Crystallographic Parameters for this compound (Illustrative)

ParameterPredicted Value/SystemBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted phenols
Space GroupP2₁/c or similar centrosymmetricPrevalent for such molecules
Z (molecules per unit cell)4Typical for organic molecules of this size

This table is illustrative and presents expected values based on common observations for similar compounds.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The solid-state structure of this compound is expected to be heavily influenced by a network of intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to the formation of robust hydrogen bonding motifs.

Hydrogen Bonding: The primary hydrogen bonding interaction will be of the O-H···O type, linking neighboring phenol (B47542) molecules. These interactions can lead to the formation of various supramolecular synthons, such as chains or cyclic arrangements (e.g., tetramers), which have been observed in the crystal structures of other halogenated phenols. nih.gov

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring are capable of participating in halogen bonds. These are attractive interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen of the hydroxyl group or even another halogen atom on an adjacent molecule. The fluorine atom is generally a poor halogen bond donor but can act as an acceptor. Interactions of the C-Br···O and C-Cl···O type are anticipated to contribute to the stability of the crystal packing. nih.gov

Other Interactions:

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorExpected Significance
Hydrogen BondO-HO (hydroxyl)High
Halogen BondC-BrO, Cl, FModerate
Halogen BondC-ClO, Br, FModerate
π-π StackingPhenyl RingPhenyl RingModerate to Low

Hirshfeld Surface Analysis for Quantitative Assessment of Crystal Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

If a crystal structure for this compound were available, a Hirshfeld surface analysis would likely reveal:

Prominent red spots on the dnorm surface , indicating close contacts corresponding to O-H···O hydrogen bonds.

Additional, less intense red or white areas , representing C-Br···O, C-Cl···O, and other halogen-related contacts.

A breakdown of the surface into fingerprint plots , which would quantify the percentage contribution of each type of interaction (e.g., H···H, H···O, H···Br, H···Cl) to the total crystal packing. For instance, in related halogenated compounds, H···H contacts often comprise a significant portion of the surface, reflecting the importance of van der Waals forces.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. The presence of multiple functional groups capable of forming different types of intermolecular interactions, as in this compound, increases the likelihood of polymorphism. Different arrangements of hydrogen and halogen bonds could lead to polymorphs with varying stabilities, melting points, and solubilities.

Crystal engineering principles could be applied to selectively favor the formation of a particular polymorph. This would involve a systematic variation of crystallization conditions, such as the choice of solvent, temperature, and cooling rate. The goal of such studies would be to understand the hierarchy of intermolecular interactions and to control the resulting supramolecular architecture. The study of isostructurality with other di- and tri-halogenated phenols would also be a key aspect of the crystal engineering of this compound. nih.gov

Solid-State NMR Spectroscopy

In the absence of a single-crystal structure, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy would be an invaluable technique for characterizing this compound.

¹³C and ¹H ssNMR spectra would provide information about the number of crystallographically inequivalent molecules in the asymmetric unit.

¹⁹F ssNMR would be particularly sensitive to the local environment of the fluorine atom and could be used to probe intermolecular F···H or F···halogen contacts.

Advanced ssNMR techniques, such as those for measuring internuclear distances, could provide constraints for crystal structure prediction and could help to elucidate the hydrogen and halogen bonding networks.

Synthetic Utility and Role As a Building Block in Complex Chemical Synthesis

Precursor in the Rational Design and Synthesis of Advanced Organic Scaffolds

The concept of rational design in chemistry involves the strategic construction of molecules to achieve a specific function or architecture. mdpi.commdpi.com 4-Bromo-3-chloro-5-fluorophenol is an exemplary precursor for such design due to the differential reactivity of its substituents. Chemists can selectively target one functional group while leaving the others intact for subsequent transformations, making it a valuable hub for creating diverse molecular scaffolds. mdpi.com

The utility of this compound as a precursor is rooted in the distinct chemical behavior of its functional groups:

Hydroxyl Group (-OH): This group can act as a nucleophile, be converted into an ether, or serve as a directing group in electrophilic aromatic substitution. Its presence is crucial for creating phenol-derived structures common in pharmaceuticals and natural products. nih.govmdpi.com

Bromo Group (-Br): The carbon-bromine bond is significantly weaker than carbon-chlorine or carbon-fluorine bonds, making it the most likely site for oxidative addition in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.org This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the C4 position.

Chloro (-Cl) and Fluoro (-F) Groups: These halogens are generally more stable and less reactive than bromine in cross-coupling reactions, often requiring more specific or harsher conditions to react. rsc.org The fluorine atom, in particular, can be preserved in the final structure to enhance properties like metabolic stability or binding affinity in bioactive molecules.

This hierarchy of reactivity enables a controlled, stepwise functionalization of the aromatic ring. A synthetic chemist can rationally plan a sequence of reactions to build complex, three-dimensional structures from this flat, multifunctional starting material. For instance, a Suzuki coupling could be performed at the bromine position, followed by an etherification at the hydroxyl group, and potentially a later-stage nucleophilic aromatic substitution involving the chlorine or fluorine under specific conditions.

The following table details the physicochemical properties of this compound and its synthetic precursor, 4-bromo-3-chloro-5-fluoroaniline (B1374317). uni.lunih.gov

PropertyThis compound4-bromo-3-chloro-5-fluoroaniline
Molecular Formula C₆H₃BrClFOC₆H₄BrClFN
IUPAC Name 3-Bromo-5-chloro-4-fluorophenol (B1529027)4-bromo-3-chloro-5-fluoroaniline
Molecular Weight 225.44 g/mol 224.45 g/mol
Monoisotopic Mass 223.90398 Da222.91997 Da
Topological Polar Surface Area 20.2 Ų26.0 Ų
InChIKey YBLPEACXXWQZDV-UHFFFAOYSA-NVOPLRYDSRVEQDI-UHFFFAOYSA-N
CAS Number 1805518-67-567168-37-0

This data is sourced from PubChem. uni.lunih.gov

Integration into Multi-Step Synthetic Strategies for Functional Molecules

The true value of a building block like this compound is realized in its integration into multi-step synthetic pathways. Polyhalogenated anilines and phenols are known intermediates for producing agricultural chemicals and other industrial materials. google.com A common synthetic route to polyhalogenated phenols involves the diazotization of the corresponding aniline (B41778) precursor, followed by hydrolysis. google.com In this case, 4-bromo-3-chloro-5-fluoroaniline would be converted to a diazonium salt, which is then hydrolyzed to yield this compound.

An example of a multi-step synthesis involving a related compound is the production of 4-bromo-2-chloroaniline (B1269894) from aniline, which involves a sequence of protection, halogenation, and deprotection steps. researchgate.net This highlights the general strategies employed for synthesizing polysubstituted aromatics.

In a multi-step synthesis starting from this compound, a typical sequence might be:

Palladium-catalyzed Cross-Coupling: The C-Br bond is selectively reacted with a boronic acid (Suzuki reaction) or an alkyne (Sonogashira reaction) to install a new substituent at the C4 position.

Etherification: The phenolic hydroxyl group is converted to an ether using a Williamson ether synthesis or a Mitsunobu reaction, introducing another point of diversity.

Further Functionalization: Depending on the desired target molecule, the less reactive C-Cl bond could be targeted for functionalization under more forcing cross-coupling conditions, or a nucleophilic aromatic substitution could be attempted.

This stepwise approach allows for the controlled and predictable assembly of complex target molecules, where the initial scaffold of this compound dictates the final substitution pattern. The availability of patents for the structurally similar compound 3-Bromo-5-chloro-4-fluorophenol indicates its use in the proprietary synthesis of complex molecules. nih.gov

Asymmetric Synthesis Applications (if appropriate for derivatives or reactions)

There is currently no specific information available in the reviewed literature regarding the direct use of this compound or its immediate derivatives in asymmetric synthesis. As a prochiral molecule, derivatization of the two meta positions relative to the hydroxyl group could theoretically be performed enantioselectively. However, such applications have not been reported. The primary utility of this compound appears to be as a multifunctional scaffold for constructing complex achiral molecules or for introducing a polysubstituted aromatic moiety into a larger molecule that may have chiral centers elsewhere.

Green Chemistry Approaches in Synthetic Applications

While specific green chemistry protocols for the synthesis of this compound are not detailed in the literature, broader green approaches are relevant to the synthesis and use of phenolic compounds. Enzyme-catalyzed polymerization of phenols, for example, is an environmentally benign method that avoids harsh conditions. nih.gov

More relevant are green approaches for the remediation of polyhalogenated phenols, which are often persistent environmental pollutants. nih.gov Research has demonstrated that a combination of photocatalysis and biocatalysis can be used for the degradation and detoxification of these compounds. One such system uses titanium dioxide (TiO₂) photocatalysis to activate horseradish peroxidase (HRP), an enzyme that can then oxidatively dehalogenate toxic compounds like pentachlorophenol (B1679276) and pentabromophenol. nih.gov This type of process, which operates under mild conditions and can be configured in a continuous flow system, represents a green chemistry approach to mitigating the environmental impact of halogenated phenols. nih.gov

Advanced Analytical Methodologies for Characterization and Trace Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 4-Bromo-3-chloro-5-fluorophenol. Its high chromatographic efficiency combined with the definitive structural information from mass spectrometry makes it ideal for purity assessment and identifying volatile impurities that may originate from synthesis or degradation.

Sample Preparation and Derivatization:

Due to the polar phenolic hydroxyl group, which can cause peak tailing and poor chromatographic performance, derivatization is a critical step before GC-MS analysis. This process replaces the active hydrogen of the phenol (B47542) with a non-polar group, increasing volatility and thermal stability. unl.pt Common derivatization techniques applicable to halogenated phenols include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are highly effective. unl.ptnih.gov BSTFA, often with a catalyst like 1% trimethylchlorosilane (TMCS), reacts rapidly to form a trimethylsilyl (B98337) (TMS) ether. elsevierpure.com MTBSTFA forms a more stable tert-butyldimethylsilyl (TBDMS) ether, which is particularly advantageous for GC-MS analysis due to its characteristic mass fragmentation pattern, often showing a prominent [M-57]⁺ ion corresponding to the loss of a tert-butyl group. nih.gov

Acetylation: In-situ acetylation using acetic anhydride (B1165640) is another robust method. nih.govste-mart.comvu.nl This converts the phenol to its more volatile acetate (B1210297) ester, which is amenable to GC analysis.

Pentafluorobenzylation: Derivatization with pentafluorobenzyl bromide (PFBBr) yields pentafluorobenzyl ethers. epa.gov This is particularly useful when using an Electron Capture Detector (ECD), though it is also compatible with MS detection. epa.gov

GC-MS/MS Instrumentation and Findings:

For the analysis of derivatized this compound, a high-resolution capillary column is essential for separating the main component from closely related impurities. A triple quadrupole mass spectrometer (GC-MS/MS) offers enhanced selectivity and lower detection limits compared to single quadrupole instruments, which is crucial for trace impurity analysis. thermofisher.com

The analysis typically employs a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent). thermofisher.com The mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity for target analytes or in full-scan mode for the identification of unknown impurities. ste-mart.comthermofisher.comtechnologynetworks.com For trace-level quantification, Multiple Reaction Monitoring (MRM) on a GC-MS/MS system provides the highest degree of selectivity and sensitivity, minimizing matrix interference. thermofisher.comthermofisher.com

Potential volatile impurities that could be identified and quantified using this methodology include precursors from synthesis (e.g., partially halogenated phenols), by-products from side reactions, or degradation products. For instance, hydrolysis of related pesticides has been shown to yield halogenated phenols like 4-bromo-2-chlorophenol, which can be identified by GC-MS. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for Purity Analysis of Derivatized this compound

ParameterSetting
Gas Chromatograph Thermo Scientific™ TRACE™ 1310 GC or equivalent
Injector Split/Splitless, 275 °C, 1 µL injection volume
Column TraceGOLD™ TG-5SilMS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent thermofisher.com
Carrier Gas Helium, 1.5 mL/min constant flow thermofisher.com
Oven Program 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min) thermofisher.com
Mass Spectrometer Triple Quadrupole MS (e.g., Thermo Scientific™ TSQ™ 9610)
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (for impurity identification), SIM or MRM (for quantification)
Transfer Line Temp. 300 °C thermofisher.com
Derivatization Agent BSTFA with 1% TMCS or MTBSTFA

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Trace Detection and Impurity Profiling

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for analyzing non-volatile or thermally labile impurities and for trace-level quantification without the need for derivatization. nih.gov This technique is particularly suited for identifying and quantifying process-related impurities and degradation products of this compound.

Chromatographic Separation and Detection:

Reversed-phase HPLC is the most common separation mode for phenolic compounds. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a gradient elution to separate compounds with a range of polarities. epa.govjasco-global.com To improve peak shape and ionization efficiency, a modifier such as formic acid is usually added to the mobile phase. sielc.com

Electrospray ionization (ESI) is the most frequently used ionization source for phenolic compounds, typically operated in the negative ion mode ([M-H]⁻) due to the acidic nature of the phenolic proton. ulisboa.pt Atmospheric pressure chemical ionization (APCI) can also be used and may offer advantages for certain analytes. unl.pt Tandem mass spectrometry (MS/MS) is crucial for providing specificity and reducing background noise, enabling low detection limits. unl.ptulisboa.pt The analysis is performed in MRM mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion for quantification.

Impurity Profiling:

HPLC-MS/MS is highly effective for creating an impurity profile. It can detect a wide range of potential impurities, including:

Starting materials and intermediates: Unreacted precursors from the synthesis route.

By-products: Isomers (e.g., other bromo-chloro-fluoro-phenol congeners) or products from over-halogenation or incomplete halogenation.

Degradation products: Compounds formed through oxidation, hydrolysis, or photolysis. For example, studies on brominated flame retardants, which are structurally related, show that their metabolites often include hydroxylated derivatives that are amenable to LC-MS analysis. nih.govresearchgate.net

The combination of retention time and specific MRM transitions provides a high degree of confidence in the identification and quantification of these impurities, even at trace levels in complex matrices. nih.gov

Table 2: Representative HPLC-MS/MS Parameters for Impurity Profiling of this compound

ParameterSetting
HPLC System Shimadzu Nexera HPLC system or equivalent epa.gov
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3 µm) jasco-global.com
Mobile Phase A: Water with 0.1% Formic Acid; B: Methanol or Acetonitrile jasco-global.com
Gradient Optimized for separation of impurities (e.g., 40% B to 90% B over 6 min) jasco-global.com
Flow Rate 0.4 mL/min jasco-global.com
Column Temperature 40 °C jasco-global.com
Mass Spectrometer Triple Quadrupole MS (e.g., SCIEX Triple Quad™ 3500) jasco-global.com
Ionization Mode Electrospray Ionization (ESI), Negative ulisboa.pt
Source Temperature 400 °C jasco-global.com
Acquisition Mode Multiple Reaction Monitoring (MRM)

Capillary Electrophoresis (CE) for Separation and Analysis of Derivatives

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique based on the differential migration of charged species in an electric field. wikipedia.org For phenolic compounds, which are ionizable at appropriate pH values, CE, particularly Capillary Zone Electrophoresis (CZE), provides rapid analysis with extremely high resolution. ste-mart.comtechnologynetworks.com

Principles and Application:

In CZE, analytes are separated based on their charge-to-size ratio. For phenols, separation is typically carried out in a basic buffer (e.g., pH > 9) where the phenolic hydroxyl group is deprotonated, rendering the molecule negatively charged. ulisboa.ptcapes.gov.br The migration time will then depend on the specific pKa and hydrodynamic radius of the this compound and its derivatives or impurities.

CE is particularly advantageous for separating isomers that may be difficult to resolve by HPLC. thermofisher.com While UV-Vis is a common detector for CE, coupling CE to a mass spectrometer (CE-MS) provides much greater specificity and sensitivity, allowing for the identification of unknown peaks. ulisboa.ptchromatographyonline.com The development of CE-MS methods for environmental pollutants has demonstrated its potential for analyzing complex mixtures of halogenated compounds. chromatographyonline.com

The technique can be applied to analyze the parent compound and its ionized derivatives or impurities. For instance, different halogenated phenol isomers, which might be present as process impurities, would exhibit different electrophoretic mobilities, allowing for their separation and quantification. nih.gov

Table 3: General Capillary Electrophoresis Parameters for Analysis of Halogenated Phenols

ParameterSetting
CE System Agilent 7100 Capillary Electrophoresis system or equivalent
Capillary Fused-silica capillary (e.g., 50 µm ID, 60 cm length) capes.gov.br
Background Electrolyte (BGE) Borate or CHES buffer, 20-50 mM, pH 9-10 capes.gov.br
Separation Voltage 15-25 kV ste-mart.com
Injection Hydrodynamic (pressure) or Electrokinetic
Detection Diode Array Detector (DAD) or Mass Spectrometry (MS)
Temperature 25 °C

Development of Novel Spectroscopic and Chromatographic Methods for Specific Characterization

Ongoing research aims to develop novel analytical methods that offer enhanced selectivity, sensitivity, or provide unique information for the characterization of complex molecules like this compound.

Fluorine-Specific Detection:

Given the presence of fluorine, a unique approach involves coupling HPLC with an inductively coupled plasma mass spectrometer (HPLC-ICP-MS/MS). elsevierpure.comnih.gov This technique allows for fluorine-specific detection by monitoring a polyatomic ion like [BaF]⁺ in the plasma. nih.gov This provides a powerful tool for non-targeted screening of all fluorine-containing impurities, regardless of their ionization efficiency in ESI-MS, thus complementing traditional impurity profiling. nih.gov Another novel approach is the use of Spectro-Fluor™ technology, a photonic biotool for the sensitive detection of carbon-fluorine bonds, which could potentially be adapted for specific analytical applications. nih.gov

Advanced Chromatographic Separations:

The development of new stationary phases for GC and HPLC continues to push the boundaries of separation science. For complex mixtures of halogenated aromatic compounds, multi-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power compared to conventional GC, allowing for the separation of co-eluting compounds in highly complex samples. chromatographyonline.com Similarly, the development of advanced analytical columns and instrumentation for GC-MS/MS enables the creation of consolidated methods for analyzing multiple classes of halogenated compounds in a single run, improving laboratory productivity. vu.nlthermofisher.comresearchgate.net

These innovative methodologies provide powerful capabilities for a comprehensive characterization of this compound, ensuring not only the purity of the main component but also a thorough understanding of its potential impurity profile.

Environmental Transformation Research: Chemical Pathways and Metabolites

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems

The photochemical degradation of halogenated phenols in the environment can occur through direct photolysis, where the molecule absorbs sunlight, or indirect photolysis, involving reactions with photochemically generated transient species. For complex halogenated phenols, indirect processes, often driven by hydroxyl radicals (•OH) generated from natural sensitisers like nitrate (B79036) and dissolved organic matter, are significant.

In aquatic systems, UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO₂) is a well-studied degradation method. This process, a form of advanced oxidation, relies on the generation of highly reactive hydroxyl radicals from water molecules at the catalyst's surface. nih.gov These radicals can then attack the aromatic ring of the phenol (B47542), leading to hydroxylation, dehalogenation, and eventual ring cleavage. nih.gov The initial steps likely involve the formation of halogenated catechols and hydroquinones. Direct UV photolysis may also contribute, leading to a variety of degradation products and potentially polymerization. nih.gov

Biotransformation Pathways: Enzymatic and Microbial Chemical Conversions

Microbial degradation is a key pathway for the environmental transformation of halogenated phenols. Various bacterial and fungal strains have demonstrated the ability to metabolize these compounds, often using them as a source of carbon and energy. nih.gov The enzymatic processes involved are typically initiated by monooxygenases or dioxygenases that hydroxylate the aromatic ring.

Bacterial Transformation: Bacteria such as Arthrobacter chlorophenolicus and strains of Comamonas and Pseudomonas are known to degrade chlorophenols. nih.gov A common initial step is the conversion of a halophenol to a corresponding halocatechol. For example, studies on 4-halophenols using Escherichia coli expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase showed complete transformation to 4-halocatechols. researchgate.net The degradation can proceed through catechol or hydroquinone (B1673460) pathways, where catechols undergo ortho- or meta-ring cleavage by dioxygenase enzymes, leading to intermediates that can enter the Krebs cycle. nih.gov

Fungal Transformation: Fungi, such as Penicillium frequentans, can also metabolize halogenated phenols. capes.gov.br Resting mycelia have been shown to oxidize various monohalogenated phenols into their corresponding halocatechols. capes.gov.br These catechols can then be further degraded, sometimes involving dehalogenation and ring cleavage to form intermediates like 2-halomuconic acids. capes.gov.br

The efficiency of these biotransformations can be influenced by the type and position of the halogen substituents on the phenol ring.

Table 1: Microbial Systems for Halogenated Phenol Transformation
Microorganism/Enzyme SystemSubstrate ClassPrimary Transformation ProductReference
Escherichia coli (expressing 4-hydroxyphenylacetate 3-hydroxylase)4-Halophenols (4-F, 4-Cl, 4-Br, 4-I)4-Halocatechols researchgate.net
Arthrobacter chlorophenolicus4-Chlorophenol4-Chlorocatechol, Hydroquinone, Benzotriol nih.gov
Penicillium frequentansMonohalogenated phenols, DichlorophenolsHalocatechols, Halomuconic acids capes.gov.br

Identification and Structural Elucidation of Chemical Transformation Products

Identifying the intermediate and final products of 4-Bromo-3-chloro-5-fluorophenol degradation is essential for understanding its transformation pathways and potential toxicity. Based on studies of related compounds, a primary transformation product is likely the corresponding catechol, 4-Bromo-3-chloro-5-fluorocatechol , formed through hydroxylation. nih.govresearchgate.netcapes.gov.br

Further degradation can lead to a variety of other molecules:

Dehalogenated Products: Stepwise removal of halogen atoms (Cl, Br, F) can occur, leading to simpler di- and mono-halogenated phenols and catechols.

Ring Cleavage Products: Enzymatic cleavage of the catechol ring can produce linear carboxylic acids, such as derivatives of muconic acid. capes.gov.br For instance, 3-halocatechols can be cleaved to form 2-halomuconic acids. capes.gov.br

Polymerization Products: Under certain oxidative conditions, phenolic radicals can form, leading to the creation of higher molecular weight oligomers or polymers. researchgate.net

The structural elucidation of these low-concentration and often complex metabolites relies on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D techniques like COSY and HMBC) is a powerful tool for determining the precise structure of purified metabolites. hyphadiscovery.comresearchgate.net High-resolution mass spectrometry (HRMS) is used to establish the elemental composition of the products, while techniques like LC-MS-SPE-NMR combine chromatographic separation with both MS and NMR analysis for identifying trace-level metabolites in complex mixtures. researchgate.net

Table 2: Potential Transformation Products of this compound
Product ClassPotential CompoundsFormation PathwayReference
Hydroxylated Intermediates4-Bromo-3-chloro-5-fluorocatecholMicrobial or chemical oxidation nih.govresearchgate.netcapes.gov.br
Ring Cleavage ProductsHalogenated muconic acidsEnzymatic ring cleavage capes.gov.br
Polymerization ProductsOligomers/PolymersRadical coupling researchgate.net
Dehalogenated PhenolsChlorofluorophenols, Bromofluorophenols, etc.Reductive or oxidative dehalogenation nih.gov

Advanced Oxidative Processes (AOPs) for Chemical Degradation Studies

Advanced Oxidative Processes (AOPs) are a class of technologies used to study and achieve the degradation of persistent organic pollutants like halogenated phenols. matec-conferences.org These methods are characterized by the in-situ generation of highly potent chemical oxidants, primarily the hydroxyl radical (•OH). matec-conferences.org

Common AOPs applicable to the degradation of this compound include:

Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to produce hydroxyl radicals. researchgate.net The efficiency is significantly enhanced by UV light (photo-Fenton), which promotes the recycling of the iron catalyst and generates additional radicals. researchgate.net These processes are highly effective for phenol degradation under acidic conditions. researchgate.net

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide with UV light to generate hydroxyl radicals. It is a common method for treating phenolic wastewater. matec-conferences.org

Heterogeneous Photocatalysis (e.g., UV/TiO₂): In this method, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light. nih.gov This creates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the target compound. nih.gov

Ozonation (O₃) based AOPs: Combining ozone with UV light or hydrogen peroxide (O₃/UV, O₃/H₂O₂) also leads to the efficient production of hydroxyl radicals for pollutant degradation. matec-conferences.org

These AOPs are valuable laboratory tools for simulating and accelerating the oxidative degradation pathways that may occur in the environment, allowing for detailed study of reaction kinetics and transformation products.

Table 3: Comparison of AOPs for Halogenated Phenol Degradation
AOP MethodPrimary OxidantKey FeaturesReference
Fenton (H₂O₂/Fe²⁺)Hydroxyl Radical (•OH)Effective at acidic pH; relatively low cost. researchgate.netpjoes.com
Photo-Fenton (UV/H₂O₂/Fe²⁺)Hydroxyl Radical (•OH)Higher degradation rate than Fenton due to light enhancement. researchgate.net
UV/H₂O₂Hydroxyl Radical (•OH)No sludge production from catalyst; effective for various wastewaters. matec-conferences.org
Heterogeneous Photocatalysis (UV/TiO₂)Hydroxyl Radical (•OH)Catalyst is reusable and non-toxic; can achieve complete mineralization. nih.gov

Reactivity with Environmental Radicals (e.g., Hydroxyl Radical, Sulfate (B86663) Radical)

The transformation of this compound in the environment is largely dictated by its reactions with transient radical species. The hydroxyl radical (•OH) and the sulfate radical (SO₄•⁻) are two of the most important oxidants in aquatic systems and AOPs.

Hydroxyl Radical (•OH): The reaction between •OH and phenols is extremely fast. The primary mechanism is electrophilic addition to the aromatic ring, forming a hydroxycyclohexadienyl radical adduct. acs.org This adduct can then undergo further reactions, including water elimination to form a phenoxy radical or reaction with oxygen, leading to hydroxylation and ring opening.

Sulfate Radical (SO₄•⁻): The sulfate radical, often generated from persulfate (S₂O₈²⁻) activation, also reacts rapidly with phenols. However, its primary reaction mechanism is different from the hydroxyl radical. SO₄•⁻ reacts predominantly through an electron transfer mechanism, directly abstracting an electron from the phenolic ring to form a phenoxy radical. acs.org This mechanistic difference can lead to different transformation products; for example, in the presence of nitrite, the phenoxy radical formed by SO₄•⁻ is more prone to reacting with •NO₂ to form nitrophenols compared to the intermediates from the •OH reaction. acs.org

The high reactivity of these radicals ensures that if generated, they will be a primary driver for the degradation of halogenated phenols in the environment.

Table 4: Reactivity of Phenols with Environmental Radicals
Radical SpeciesPrimary Reaction Mechanism with PhenolsInitial ProductSignificanceReference
Hydroxyl Radical (•OH)Electrophilic AdditionHydroxycyclohexadienyl radicalKey oxidant in the atmosphere and many AOPs. acs.org
Sulfate Radical (SO₄•⁻)Electron TransferPhenoxy radicalKey oxidant in persulfate-based AOPs; can lead to different by-products than •OH. acs.org

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-chloro-5-fluorophenol, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis of halogenated phenols often involves electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. For this compound, a plausible route involves:

Fluorination : Introduce fluorine via diazonium salt intermediates using HF or Selectfluor® under controlled pH .

Chlorination/Bromination : Sequential halogenation using N-chlorosuccinimide (NCS) or bromine in acetic acid, with temperature control (0–20°C) to minimize polyhalogenation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the target compound .
Key Considerations : Steric and electronic effects of substituents dictate regioselectivity. For example, fluorine’s strong electron-withdrawing nature directs subsequent halogenation to meta/para positions. Monitor reaction progress via TLC or HPLC (>97% purity thresholds) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic proton splitting patterns (e.g., doublets for fluorine coupling) and integration ratios.
    • ¹³C NMR : Assign carbons based on chemical shifts (e.g., C-Br ~100–110 ppm, C-F ~150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 242.89 (calculated for C₆H₂BrClFO⁻) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent thermal decomposition and photodegradation .
  • Desiccation : Use silica gel packs in sealed containers to avoid hydrolysis of labile halogens .
  • Compatibility : Avoid polypropylene containers; borosilicate glass is preferred to minimize leaching .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in halogenation steps. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .
  • Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to explore alternative pathways (e.g., radical vs. ionic mechanisms) .
  • Validation : Correlate computed activation energies with experimental yields. For instance, a ΔG‡ < 25 kcal/mol typically corresponds to >70% yield under mild conditions .

Q. How do conflicting purity data arise in halogenated phenol synthesis, and how should researchers resolve them?

Methodological Answer:

  • Source of Contradictions :
    • Byproducts : Incomplete halogenation (e.g., dihalogenated isomers) or oxidation products (e.g., quinones).
    • Analytical Bias : GC vs. HPLC may yield differing purity values due to detector sensitivity (e.g., GC underestimates non-volatile impurities) .
  • Resolution Strategies :
    • Orthogonal Methods : Cross-validate with NMR (quantitative ¹³C) and LC-MS.
    • Isolation : Use preparative HPLC to separate isomers (e.g., 3-bromo vs. 4-bromo derivatives) .

Q. What methodologies are recommended for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling :
    • Boronic Acid Synthesis : Convert this compound to its boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, 80°C) .
    • Coupling Optimization : Screen ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) in a factorial design to maximize yield .
  • Challenges : Steric hindrance from chlorine and fluorine may reduce coupling efficiency. Mitigate by using bulkier palladium catalysts (e.g., Pd(t-Bu₃P)₂) .

Q. How can researchers design experiments to probe the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., tyrosine phosphatases or cytochrome P450s).
    • Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate, using fluorogenic substrates for real-time kinetics .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) with LC-MS to confirm intracellular compound stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.